

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Timelotem

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Compound of Interest		
Compound Name:	Timelotem	
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Disclosed Document: Project Chronos-7 | Internal Reference: TLTM-PKPD-V1.2

Abstract

Timelotem is an investigational, first-in-class, selective inhibitor of Chrono-Kinase 1 (CK1), a critical regulator of the circadian clock machinery. Dysregulation of the circadian rhythm is increasingly implicated in the pathophysiology of various malignancies, making CK1 a promising therapeutic target. This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of **Timelotem**. All data presented herein is derived from foundational preclinical models and Phase I clinical investigations.

Introduction

The circadian clock is an endogenous timekeeping system that governs a wide range of physiological processes. The core clock mechanism involves a series of transcriptional-translational feedback loops. Chrono-Kinase 1 (CK1) is a key serine/threonine kinase that phosphorylates core clock proteins, including PER and CRY, targeting them for degradation and thereby modulating the period of the circadian cycle. In certain oncological contexts,



aberrant CK1 activity contributes to the stabilization of oncoproteins and the destabilization of tumor suppressors.

Timelotem (molecular formula: C17H18FN3S) is a novel small molecule designed to selectively inhibit the ATP-binding site of CK1.[1][2] By inhibiting CK1, **Timelotem** is hypothesized to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells harboring specific genetic profiles. This guide summarizes the current understanding of **Timelotem**'s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship and target engagement in preclinical and clinical settings.

Pharmacokinetics (PK)

The pharmacokinetic properties of **Timelotem** have been characterized in multiple preclinical species and in early human trials. The compound exhibits favorable oral bioavailability and a predictable exposure profile.

Data Presentation: Pharmacokinetic Parameters

Table 1: Single-Dose Pharmacokinetic Parameters of **Timelotem** in Preclinical Species and Humans



Parameter	Mouse (10 mg/kg, PO)	Rat (10 mg/kg, PO)	Dog (5 mg/kg, PO)	Human (100 mg, PO)
Cmax (ng/mL)	850 ± 120	1150 ± 210	980 ± 150	1500 ± 350
Tmax (h)	1.0	1.5	2.0	2.5
AUC0-inf (ng·h/mL)	4200 ± 650	7800 ± 1100	9500 ± 1300	22000 ± 4500
t1/2 (h)	3.5 ± 0.8	5.2 ± 1.1	8.1 ± 1.5	12.4 ± 2.8
Oral Bioavailability (%)	45	60	75	85
Volume of Distribution (L/kg)	2.1	1.8	1.5	1.2
Clearance (mL/min/kg)	39.7	21.4	8.8	6.3

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of **Timelotem** in Humans (100 mg, Once Daily)

Parameter	Day 14
Cmax,ss (ng/mL)	1850 ± 400
Cmin,ss (ng/mL)	650 ± 150
AUC0-24,ss (ng·h/mL)	28000 ± 5500
Accumulation Ratio (Rac)	1.27

Experimental Protocols: Pharmacokinetic Studies

• Subjects: Male CD-1 mice (n=6 per time point), male Sprague-Dawley rats (n=6 per time point), male Beagle dogs (n=4).



- Dosing: Timelotem was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage.
- Sample Collection: Blood samples were collected via retro-orbital sinus (mice), tail vein (rats), or cephalic vein (dogs) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was isolated by centrifugation.
- Analytical Method: Plasma concentrations of **Timelotem** were determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
- Subjects: Healthy male and female volunteers (n=12).
- Design: Open-label, single-center study.
- Dosing: Participants received a single oral dose of 100 mg Timelotem on Day 1, followed by once-daily dosing from Day 4 to Day 14.
- Sample Collection: Blood samples were collected at pre-dose and at numerous time points post-dose on Day 1 and Day 14 to determine the full PK profile.
- Analytical Method: A validated LC-MS/MS method was used for the quantification of Timelotem in human plasma.

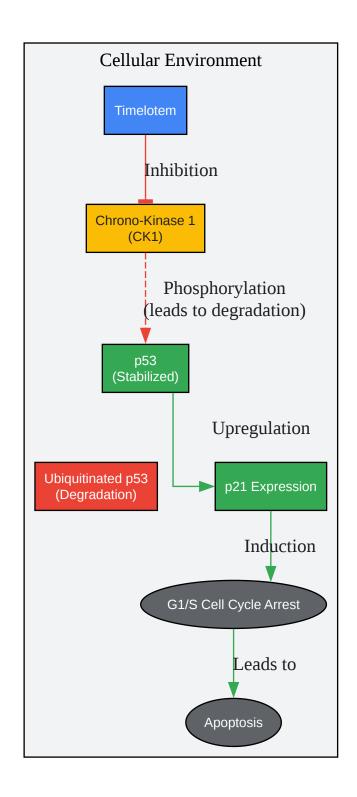
Pharmacodynamics (PD)

The pharmacodynamic effects of **Timelotem** are directly linked to its mechanism of action as a CK1 inhibitor. Target engagement and downstream biological effects have been assessed through biomarker analysis in both in vitro and in vivo models.

Mechanism of Action and Signaling Pathway

Timelotem exerts its therapeutic effect by inhibiting CK1, which leads to the stabilization of the p53 tumor suppressor protein. This, in turn, upregulates the expression of p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.





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Caption: **Timelotem** inhibits CK1, leading to p53 stabilization and apoptosis.

Data Presentation: Pharmacodynamic Effects



Table 3: In Vitro Potency of **Timelotem**

Assay	Cell Line	IC50 (nM)
CK1 Inhibition	Recombinant Human CK1	15.2 ± 3.1
Cell Proliferation	HCT116 (p53 wild-type)	85.7 ± 12.5
Cell Proliferation	SW480 (p53 mutant)	> 10,000

Table 4: Target Engagement in Human Peripheral Blood Mononuclear Cells (PBMCs) from Phase I Study

Dose	Time Post-Dose	p53 Stabilization (Fold Change vs. Pre-dose)
100 mg	4 hours	3.2 ± 0.8
100 mg	8 hours	4.5 ± 1.2
100 mg	24 hours	1.8 ± 0.5

Experimental Protocols: Pharmacodynamic Studies

- Cell Lines: HCT116 (p53 wild-type) and SW480 (p53 mutant) human colorectal carcinoma cells.
- Method: Cells were seeded in 96-well plates and treated with increasing concentrations of Timelotem for 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo®).
- Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.





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Caption: Workflow for assessing p53 stabilization in patient PBMCs.

Metabolism and Excretion

In vitro studies using human liver microsomes have identified the primary metabolic pathways for **Timelotem** to be N-demethylation and oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4. In humans, approximately 70% of the administered dose is excreted in the feces, with about 20% recovered in the urine, predominantly as metabolites. The parent drug accounts for less than 5% of the excreted dose, indicating extensive metabolism.

Conclusion and Future Directions

Timelotem demonstrates a favorable pharmacokinetic profile characterized by good oral bioavailability, predictable exposure, and a half-life suitable for once-daily dosing. The pharmacodynamic data confirms on-target activity, with potent inhibition of CK1 and downstream modulation of the p53 pathway in a genotype-selective manner. These findings support the continued clinical development of **Timelotem** as a novel therapeutic agent for cancers with dysregulated circadian signaling and wild-type p53 status. Future studies will focus on establishing the therapeutic window, exploring potential drug-drug interactions, and further elucidating the PK/PD relationship in the target patient population.

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